3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
3-cyclopropyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-5-6-4-8(12)11(7-2-3-7)9(13)10-6/h4,7H,2-3,5H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPJXHFAIRNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action related to this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with methoxymethyl groups under controlled conditions. The yield and purity of the synthesized compound can vary based on the method employed. For example, one synthesis method reported a yield of approximately 32% when using specific reagents and conditions .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation across various human tumor cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Cyclopropyl derivative | RKO | 60.70 |
| 3-Cyclopropyl derivative | PC-3 | 49.79 |
| 3-Cyclopropyl derivative | HeLa | 78.72 |
These values indicate effective cytotoxicity against the tested cancer cell lines .
Antiviral Activity
Compounds with similar structures have also been noted for their antiviral properties. Specifically, they have shown activity as inhibitors of HIV-1 reverse transcriptase and other viral enzymes . The mechanism involves binding to viral proteins and inhibiting their function, which is critical for viral replication.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of cyclopropyl-containing compounds have been documented in various studies. These compounds may modulate inflammatory pathways or inhibit specific enzymes involved in pain signaling .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with specific receptors in the body to mediate its effects on pain and inflammation.
Case Studies
Several case studies highlight the effectiveness of cyclopropyl derivatives in clinical settings. For instance:
- Study on Cancer Cell Lines : A study evaluated the effects of various cyclopropyl derivatives on five human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa). The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis in a dose-dependent manner .
- Antiviral Activity Assessment : Another study focused on the antiviral properties of cyclopropyl derivatives against HIV-1. The results demonstrated that these compounds could reduce viral load in vitro significantly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
